N-cyclopentyl-N'-(4-fluorophenyl)ethanediamide
Overview
Description
N-cyclopentyl-N'-(4-fluorophenyl)ethanediamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, which is a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on neuronal activity.
Scientific Research Applications
Metabolism and Interaction Studies
One significant area of research involves the metabolism and interaction of related compounds within biological systems. For instance, studies on the metabolites of prasugrel, a thienopyridine antiplatelet agent, elucidate the role of cytochrome P450 in drug metabolism. These insights are crucial for understanding drug interactions and optimizing therapeutic efficacy (Rehmel et al., 2006).
Environmental and Biological Detection
Research on nitrogen-doped carbon dots (N-CDs) has led to the development of sensitive and selective fluorescent probes for environmental and biological applications. These probes can detect organophosphorus pesticides in water and food, highlighting the importance of these compounds in environmental monitoring and food safety (Huang et al., 2019).
Photophysical Properties
Studies on cyanine fluorophore derivatives with enhanced photostability demonstrate the potential of related compounds in improving the robustness of fluorescence-based applications. Such advancements are crucial for long-term imaging and analytical applications in both research and diagnostic fields (Altman et al., 2011).
Surface Modification and Sulfidization Flotation
The application of ethanediamine in modifying the surface of malachite for improved sulfidization flotation illustrates the role of related compounds in mineral processing. This research offers insights into enhancing the efficiency of ore processing and recovery (Feng et al., 2018).
Organic Synthesis and Catalysis
In organic synthesis, the development of methods for the reductive conversion of acyl fluorides showcases the utility of related compounds in synthesizing various chemicals. Such methodologies are vital for creating complex molecules with potential applications in drug development and materials science (Ogiwara et al., 2018).
properties
IUPAC Name |
N-cyclopentyl-N'-(4-fluorophenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c14-9-5-7-11(8-6-9)16-13(18)12(17)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMVWLISKZNQPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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